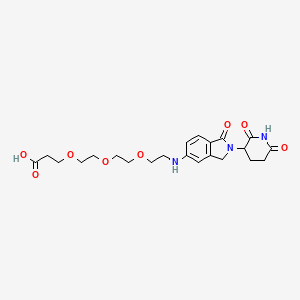

Glutarimide-Isoindolinone-NH-PEG3-COOH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O8/c26-19-4-3-18(21(29)24-19)25-14-15-13-16(1-2-17(15)22(25)30)23-6-8-32-10-12-33-11-9-31-7-5-20(27)28/h1-2,13,18,23H,3-12,14H2,(H,27,28)(H,24,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRLBRBJUKIXJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Glutarimide-Isoindolinone-NH-PEG3-COOH in PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Glutarimide-Isoindolinone-NH-PEG3-COOH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its role in recruiting the E3 ubiquitin ligase Cereblon (CRBN), the function of the PEG3 linker, and the subsequent ubiquitination and degradation of target proteins. This guide also includes detailed experimental protocols for the evaluation of PROTACs and illustrative quantitative data from relevant studies.

Introduction to PROTACs and the Role of this compound

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity-inducing mechanism leverages the cell's own ubiquitin-proteasome system to tag the target protein for destruction.[1]

This compound is a pre-synthesized E3 ligase ligand-linker conjugate designed for the facile construction of PROTACs.[2] It comprises three key components:

-

Glutarimide-Isoindolinone: This moiety acts as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3]

-

PEG3 Linker: A three-unit polyethylene (B3416737) glycol (PEG) linker that connects the CRBN ligand to the target protein ligand. The linker's length and flexibility are critical for the formation of a stable and productive ternary complex.[4]

-

Terminal Carboxylic Acid (-COOH): This functional group allows for the covalent attachment of a ligand designed to bind to a specific protein of interest.

Mechanism of Action: A Step-by-Step Breakdown

The central mechanism of a PROTAC incorporating the this compound moiety is the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This process can be dissected into the following key steps:

-

Binary Complex Formation: The PROTAC, circulating within the cell, can independently bind to either the target protein (via its specific ligand) or the CRBN E3 ligase (via the glutarimide-isoindolinone moiety).

-

Ternary Complex Formation: The formation of one binary complex facilitates the recruitment of the third component, leading to the assembly of a target protein-PROTAC-CRBN ternary complex. The PEG3 linker plays a crucial role here, providing the necessary flexibility and length to allow for optimal orientation of the target protein and the E3 ligase.[4]

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.

-

PROTAC Recycling: After the degradation of the target protein, the PROTAC is released and can participate in further rounds of targeting and degradation, acting in a catalytic manner.

Below is a diagram illustrating the signaling pathway of PROTAC-mediated protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-825 | BRD4 | Pomalidomide | PEG-based | Namalwa, CA-46 | < 1 | > 95 | [3][5] |

| BMS-986365 | Androgen Receptor | CRBN Ligand | Not specified | Prostate Cancer Cells | 10-40 | Not specified | [6] |

| CC-220 (Iberdomide) | Ikaros/Aiolos | CRBN Ligand | Molecular Glue | Not applicable | IC50 for CRBN binding ~150 nM | Not applicable | [6] |

Note: The data presented for ARV-825 is to illustrate the potential potency of a PROTAC with a similar design. The actual DC50 and Dmax for a PROTAC using this compound will be dependent on the specific target protein and its ligand.

Experimental Protocols

Here, we provide detailed methodologies for key experiments to characterize and evaluate the efficacy of PROTACs constructed using this compound.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is a fundamental assay to quantify the extent of target protein degradation.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples to denature the proteins.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Caption: Experimental workflow for Western Blot analysis.

In-Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

-

Purified recombinant target protein

-

Purified recombinant CRBN E3 ligase complex

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

PROTAC compound

-

SDS-PAGE and Western blotting reagents as described above

-

Anti-ubiquitin antibody

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the purified target protein.

-

Add the PROTAC at various concentrations.

-

Initiate the reaction by adding the CRBN E3 ligase complex.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

-

Reaction Termination:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with an antibody against the target protein or an anti-ubiquitin antibody to detect the formation of higher molecular weight ubiquitinated species.

-

Caption: Workflow for in-vitro ubiquitination assay.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its pre-synthesized nature, combining a potent CRBN ligand with a flexible PEG3 linker and a convenient conjugation point, streamlines the development of novel protein degraders. A thorough understanding of its mechanism of action, coupled with rigorous experimental evaluation using the protocols outlined in this guide, is essential for advancing the design and optimization of next-generation targeted protein degradation therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Syncing with Industry Leaders: A High-Activity PROTAC Library for Targeted Protein Degradation (Part III) [bldpharm.com]

The Critical Role of the PEG3 Linker in Glutarimide-Isoindolinone Conjugates for Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex.[1] This technical guide focuses on the importance of the polyethylene (B3416737) glycol (PEG) linker, specifically the PEG3 unit, in the context of the widely used Glutarimide-Isoindolinone-NH-PEG3-COOH E3 ligase ligand-linker conjugate. This conjugate incorporates a ligand for the Cereblon (CRBN) E3 ligase, a derivative of thalidomide, and is a foundational building block for the synthesis of potent protein degraders.[3][4] We will delve into the multifaceted role of the PEG3 linker, provide a comparative analysis of how PEG linker length impacts degradation efficiency, detail key experimental protocols for PROTAC evaluation, and present visual workflows and signaling pathways to guide researchers in the rational design of next-generation protein degraders.

The Architecture of a PROTAC and the Centrality of the Linker

A PROTAC's mechanism of action relies on its ability to induce proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity leads to the formation of a ternary complex (POI-PROTAC-E3 ligase), facilitating the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5]

The linker, far from being a passive spacer, plays a pivotal role in this process.[1] Its length, flexibility, and chemical composition can significantly affect:

-

Ternary Complex Formation and Stability: The linker must be of an optimal length to allow for a productive orientation of the POI and E3 ligase, which is necessary for efficient ubiquitination. A linker that is too short may lead to steric hindrance, while one that is too long might result in an unstable or unproductive complex.[6]

-

Physicochemical Properties: PROTACs are often large molecules that fall outside of traditional "rule-of-five" guidelines, making properties like solubility and cell permeability challenging.[7] PEG linkers are frequently employed to enhance hydrophilicity and aqueous solubility.[8]

-

Cellular Permeability: The ability of a PROTAC to cross the cell membrane and reach its intracellular target is crucial. The flexible nature of PEG linkers can allow the molecule to adopt conformations that shield its polar surface area, potentially improving membrane permeability.[6]

The Specific Importance of the PEG3 Linker

The this compound conjugate provides a Cereblon-recruiting moiety attached to a three-unit PEG linker terminating in a carboxylic acid. This "ready-to-use" building block simplifies the synthesis of PROTAC libraries. The PEG3 linker offers a specific combination of properties:

-

Hydrophilicity: The ether oxygens in the PEG backbone increase water solubility, which is advantageous for these large molecules.[8]

-

Flexibility and Length: With a defined length of 12 atoms (O-(CH2)2-O-(CH2)2-O-(CH2)2-), the PEG3 linker provides a balance of flexibility and constrained distance, which is often a good starting point for optimization.

-

Biocompatibility: PEG is a well-established biocompatible polymer used in numerous FDA-approved drugs.[9]

The terminal carboxylic acid (-COOH) provides a convenient chemical handle for conjugation to an amine group on the target protein ligand via standard amide bond formation.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The optimal linker length is highly dependent on the specific target protein and the overall architecture of the PROTAC. Systematic variation of the PEG linker length is a common and effective strategy for optimizing degradation potency. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[8]

Below is a summary of quantitative data from studies investigating the impact of linker length on the efficacy of CRBN-based PROTACs targeting various proteins.

| PROTAC Target | E3 Ligase Ligand | Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line |

| BRD4 | Thalidomide | PEG | 1 | >5000 | ~50 | H661 |

| BRD4 | Thalidomide | PEG | 2 | >5000 | ~60 | H661 |

| HDAC8 | Pomalidomide | PEG-based | Not specified | 147 | 93 | K562 |

| BTK | Pomalidomide | PEG | 2 | <10 | >85 | Mino |

| BTK | Pomalidomide | PEG | 3 | <10 | >85 | Mino |

This table is a synthesis of findings from multiple sources and is intended to be illustrative of general trends.[3][10][11] Direct comparisons should be made within the same study under identical experimental conditions.

The data illustrates that degradation potency is highly sensitive to linker length. For BRD4, very short PEG linkers were ineffective, while for BTK, both PEG2 and PEG3 linkers resulted in potent degradation.[3][11] This underscores the empirical nature of linker optimization for each new target.

Experimental Protocols

Accurate evaluation of a PROTAC's performance requires a suite of robust biochemical and cell-based assays.

Western Blot for Quantifying Protein Degradation

This is the most common method to determine the DC50 and Dmax of a PROTAC.

Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.[5]

Materials:

-

Cell culture reagents and appropriate cell line

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.[12]

-

Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[12]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[12]

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[5]

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[5]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the wash steps.[12]

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12] Re-probe the membrane with a loading control antibody.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[13]

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[14]

Objective: To confirm that the PROTAC facilitates the ubiquitination of the POI in an E1, E2, and E3 ligase-dependent manner.

Materials:

-

Purified recombinant E1 activating enzyme (e.g., UBE1)

-

Purified recombinant E2 conjugating enzyme (e.g., UbcH5b)

-

Purified recombinant E3 ligase complex (e.g., CRL4-CRBN)

-

Purified recombinant target protein (POI)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

PROTAC compound and DMSO

-

SDS-PAGE and Western Blot reagents as described above

Procedure:

-

Reaction Setup: In a microcentrifuge tube, assemble the reaction components in the specified buffer. A typical reaction might include E1, E2, E3, POI, ubiquitin, and ATP.[14]

-

Initiate Reaction: Add the PROTAC (or DMSO for a negative control) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Analyze the reaction products by Western Blot, probing for the POI. A successful reaction will show a "ladder" of higher molecular weight bands above the unmodified POI, indicating polyubiquitination.[14]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, cell-free assay to evaluate the passive permeability of a PROTAC.[15]

Objective: To measure the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[15]

Materials:

-

PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

-

Artificial membrane lipid solution (e.g., phosphatidylcholine in dodecane)

-

Donor and acceptor buffer solutions (e.g., PBS at pH 7.4)

-

PROTAC compound

-

Plate reader for quantification (e.g., UV-Vis or LC-MS/MS)

Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the artificial membrane lipid solution.

-

Prepare Plates: Add buffer to the acceptor plate wells. Dissolve the PROTAC in the donor buffer and add it to the donor plate wells.

-

Assemble and Incubate: Place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for a set period (e.g., 4-16 hours).

-

Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using an appropriate analytical method.

-

Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the measured concentrations and known parameters of the assay system.[15]

Visualizations: Workflows and Signaling Pathways

PROTAC Mechanism of Action

General PROTAC Development Workflow

Targeted Signaling Pathway Example: EGFR Degradation

Pomalidomide (a glutarimide-isoindolinone) has been used in PROTACs to target the Epidermal Growth Factor Receptor (EGFR), a key protein in many cancer-related signaling pathways.[16]

Conclusion

The linker is a critical component in the design of effective PROTACs, and PEG linkers have become indispensable tools for optimizing their drug-like properties. The this compound conjugate represents a valuable and versatile building block for researchers, providing a CRBN E3 ligase ligand with a PEG3 linker of a specific length that balances hydrophilicity and flexibility. While the PEG3 unit is an excellent starting point, this guide highlights the necessity of systematic linker length optimization for each new protein target. By employing the detailed experimental protocols and understanding the underlying principles of PROTAC-mediated degradation, researchers can rationally design and evaluate novel degraders with enhanced therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. lifesensors.com [lifesensors.com]

- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Ubiquitin-Proteasome System with Glutarimide-Isoindolinone-NH-PEG3-COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of proteins, playing a pivotal role in cellular homeostasis. Its dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. A novel and powerful strategy to harness the UPS for therapeutic benefit is the use of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules co-opt the UPS to selectively eliminate proteins of interest. This technical guide focuses on Glutarimide-Isoindolinone-NH-PEG3-COOH, a key building block in the synthesis of PROTACs. This molecule comprises a glutarimide-isoindolinone moiety, a derivative of thalidomide (B1683933) and a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in a carboxylic acid. The carboxylic acid group provides a versatile handle for conjugation to a target protein ligand, enabling the creation of a complete PROTAC. This guide will provide an in-depth overview of the mechanism of action, present representative quantitative data for a PROTAC built using this scaffold, detail essential experimental protocols for its characterization, and visualize the underlying biological and experimental workflows.

Introduction to the Ubiquitin-Proteasome System and PROTAC Technology

The UPS is a highly regulated process for protein degradation. Proteins destined for degradation are tagged with a chain of ubiquitin molecules, a small regulatory protein. This polyubiquitination is orchestrated by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is the key component that confers substrate specificity, recognizing the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large multi-protein complex.

PROTACs are innovative chemical entities designed to exploit this endogenous system. They consist of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

This compound serves as a foundational component for constructing CRBN-recruiting PROTACs. The glutarimide-isoindolinone head is a well-characterized ligand for CRBN, an E3 ligase frequently utilized in PROTAC design. The PEG3 linker provides spacing and favorable physicochemical properties, while the terminal carboxylic acid allows for straightforward conjugation to a ligand for a specific protein of interest.

Mechanism of Action

A PROTAC synthesized from this compound and a target-specific ligand operates through a catalytic mechanism to induce protein degradation.

The process begins with the PROTAC molecule simultaneously binding to the target protein and the CRBN E3 ligase, forming a ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can proceed to induce the degradation of multiple copies of the target protein.

Quantitative Data Presentation

To illustrate the efficacy of a PROTAC constructed using a glutarimide-isoindolinone-PEG3 scaffold, we present representative data for a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target. The following data is synthesized from published studies of similar pomalidomide-based BRD4 degraders and serves as a realistic example of expected performance.

Table 1: Degradation Efficiency of a Representative BRD4 PROTAC

| Parameter | Cell Line | Value | Description |

| DC50 | HeLa | 50 nM | Concentration of PROTAC required to degrade 50% of BRD4 protein after 24 hours. |

| 293T | 75 nM | Concentration of PROTAC required to degrade 50% of BRD4 protein after 24 hours. | |

| Dmax | HeLa | >95% | Maximum percentage of BRD4 degradation observed after 24 hours. |

| 293T | >90% | Maximum percentage of BRD4 degradation observed after 24 hours. |

Table 2: Cellular Viability upon Treatment with a Representative BRD4 PROTAC

| Parameter | Cell Line | Value | Description |

| IC50 | HeLa | 100 nM | Concentration of PROTAC that inhibits cell proliferation by 50% after 72 hours. |

| 293T | 150 nM | Concentration of PROTAC that inhibits cell proliferation by 50% after 72 hours. |

Experimental Protocols

The following protocols provide detailed methodologies for the characterization of a PROTAC synthesized from this compound.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.

Materials:

-

Cell line expressing the target protein (e.g., HeLa, 293T)

-

Complete cell culture medium

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment. Allow cells to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 24 hours).

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature.

-

Immunoblotting: Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat this process for the loading control antibody.

-

Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Materials:

-

Cells of interest

-

96-well plates (clear for MTT, opaque for CellTiter-Glo®)

-

PROTAC stock solution

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization solution (for MTT)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

-

Assay:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance.

-

For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein in a reconstituted system.

Materials:

-

Purified recombinant E1 activating enzyme

-

Purified recombinant E2 conjugating enzyme (e.g., UbcH5a)

-

Purified recombinant CRBN/DDB1 E3 ligase complex

-

Purified recombinant target protein

-

PROTAC

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

Western blot reagents as described in Protocol 4.1

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, CRBN/DDB1, target protein, and the PROTAC or vehicle control.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding Laemmli sample buffer and boiling.

-

Analysis: Analyze the reaction products by western blot using an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified protein band indicates successful polyubiquitination.

Conclusion

This compound is a valuable and versatile chemical tool for researchers engaged in the development of targeted protein degraders. Its well-defined structure, incorporating a potent CRBN ligand and a flexible linker with a reactive handle, facilitates the synthesis of PROTACs against a wide array of protein targets. The experimental protocols and representative data provided in this guide offer a comprehensive framework for the characterization and validation of PROTACs derived from this building block. By leveraging these methodologies, researchers can effectively advance their drug discovery programs and further explore the therapeutic potential of harnessing the ubiquitin-proteasome system.

References

The Architect's Guide to Cellular Demolition: A Technical Whitepaper on Glutarimide-Isoindolinone-NH-PEG3-COOH Based Degraders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as molecular bridges to co-opt the cell's natural protein disposal machinery. This technical guide provides an in-depth exploration of a key architectural element in PROTAC design: the Glutarimide-Isoindolinone-NH-PEG3-COOH linker. This component, which incorporates a Cereblon (CRBN) E3 ligase-binding moiety, is instrumental in the development of a new generation of potent and selective protein degraders. This document will detail the discovery and development of degraders based on this scaffold, provide comprehensive experimental protocols for their evaluation, and present quantitative data to guide future research and development.

Introduction: The Rise of Targeted Protein Degradation

Conventional small molecule drugs typically function by inhibiting the activity of a target protein. While this has been a successful strategy, it is not without limitations. Many proteins lack suitable binding pockets for inhibitors, rendering them "undruggable." Furthermore, achieving sustained target inhibition often requires high drug concentrations, which can lead to off-target effects and toxicity.

Targeted protein degradation offers a paradigm shift. Instead of merely inhibiting a protein's function, TPD aims to eliminate the protein from the cell altogether. PROTACs are bifunctional molecules that make this possible. They consist of two key components: a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker. This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the proteasome.

The Glutarimide-Isoindolinone moiety, derived from immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and pomalidomide, is a well-validated ligand for the Cereblon (CRBN) E3 ligase. The integration of this moiety with a polyethylene (B3416737) glycol (PEG) linker, specifically a three-unit PEG chain (PEG3) terminating in a carboxylic acid (COOH), creates a versatile building block for the synthesis of potent PROTACs.

The Core Component: this compound

The this compound serves as a pre-functionalized E3 ligase ligand and linker module. Its key features include:

-

Glutarimide-Isoindolinone: This pharmacophore binds with high affinity to the CRBN substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.

-

PEG3 Linker: The three-unit polyethylene glycol chain provides optimal spacing and flexibility to facilitate the formation of a productive ternary complex between the target protein and CRBN. PEG linkers are also known to improve the physicochemical properties of PROTACs, such as solubility and cell permeability.

-

Terminal Carboxylic Acid (COOH): This functional group provides a convenient attachment point for a ligand targeting the protein of interest, enabling the modular synthesis of a wide range of PROTACs.

Mechanism of Action: Orchestrating Protein Destruction

Degraders built upon the this compound scaffold operate through the canonical PROTAC mechanism of action. This multi-step process hijacks the cell's ubiquitin-proteasome system to achieve selective protein degradation.

Quantitative Data Summary

While specific data for a PROTAC utilizing the exact this compound linker is not publicly available, the following tables present representative data from studies on structurally similar PROTACs, such as those targeting BRD4 with a pomalidomide-PEG linker. This data serves as a valuable benchmark for researchers developing new degraders.

Table 1: In Vitro Degradation Efficacy

| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Hypothetical-1 | BRD4 | HeLa | 10 | >95 | Illustrative |

| Hypothetical-2 | BRD4 | 22Rv1 | 15 | >90 | Illustrative |

| Hypothetical-3 | Target X | Cell Line Y | 25 | >90 | Illustrative |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Ternary Complex Formation

| PROTAC ID | Target Protein | E3 Ligase | Ternary Complex KD (nM) | Cooperativity (α) | Assay Method | Reference |

| Hypothetical-1 | BRD4 | CRBN | 50 | 5 | TR-FRET | Illustrative |

| Hypothetical-2 | BRD4 | CRBN | 75 | 3 | SPR | Illustrative |

KD: Dissociation constant. α: Cooperativity factor.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments essential for the discovery and characterization of this compound based degraders.

Synthesis of a Generic PROTAC

This protocol describes a general method for coupling the this compound linker to a target protein ligand containing a primary or secondary amine.

Materials:

-

This compound

-

Target protein ligand with a free amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

HPLC grade solvents for purification

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the target protein ligand (1.1 equivalents) in anhydrous DMF.

-

Add the target protein ligand solution to the activated linker solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

Western Blotting for Protein Degradation

This protocol details the use of Western blotting to quantify the degradation of a target protein following treatment with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) or with DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein concentrations and run the lysates on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

Image the blot using a chemiluminescence detector.

-

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the DMSO control.

HiBiT Assay for Protein Degradation

The HiBiT assay is a sensitive, real-time method to measure protein degradation in live cells. It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein.

Materials:

-

CRISPR-edited cell line endogenously expressing the HiBiT-tagged target protein

-

PROTAC of interest

-

DMSO (vehicle control)

-

Nano-Glo® HiBiT Lytic Detection System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HiBiT-tagged cells in a white, opaque 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC or DMSO.

-

Incubation: Incubate the plate for the desired time course (e.g., 0 to 24 hours).

-

Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to the DMSO-treated cells to determine the percentage of protein degradation. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax.

NanoBRET™ Assay for Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the formation of the ternary complex.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression vector for the target protein fused to NanoLuc® luciferase (donor)

-

Expression vector for CRBN fused to HaloTag® (acceptor)

-

Transfection reagent

-

HaloTag® NanoBRET™ 618 Ligand (Promega)

-

Nano-Glo® Live Cell Substrate (Promega)

-

PROTAC of interest

-

Luminometer with appropriate filters

Procedure:

-

Transfection: Co-transfect the cells with the donor and acceptor plasmids.

-

Cell Seeding: Seed the transfected cells into a 96-well plate.

-

Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

-

Compound Treatment: Add serial dilutions of the PROTAC to the wells.

-

Substrate Addition: Add the Nano-Glo® Live Cell Substrate.

-

Signal Measurement: Measure the donor emission (~460 nm) and acceptor emission (>600 nm).

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion and Future Directions

The this compound linker is a powerful and versatile tool in the development of novel protein degraders. Its ability to efficiently recruit the CRBN E3 ligase, combined with the favorable properties of the PEG3 linker, makes it a cornerstone of modern PROTAC design. The detailed protocols and representative data presented in this whitepaper provide a solid foundation for researchers to design, synthesize, and evaluate new degraders based on this scaffold.

Future research in this area will likely focus on further optimization of the linker length and composition to fine-tune the degradation efficiency and selectivity for different target proteins. Additionally, the development of novel CRBN ligands beyond the glutarimide-isoindolinone core may open up new avenues for targeted protein degradation. As our understanding of the intricate biology of the ubiquitin-proteasome system grows, so too will our ability to design highly specific and potent protein degraders for the treatment of a wide range of human diseases.

An In-depth Technical Guide to the Physicochemical Properties of Glutarimide-Isoindolinone-NH-PEG3-COOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Glutarimide-Isoindolinone-NH-PEG3-COOH, a bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its chemical identity, structural characteristics, and key physicochemical parameters. Furthermore, it outlines detailed experimental protocols for the determination of critical properties and visualizes associated biological and experimental workflows.

Introduction

This compound is a synthetic chemical compound that serves as a crucial building block in the field of targeted protein degradation. Specifically, it is an E3 ligase ligand-linker conjugate. It incorporates a glutarimide-isoindolinone moiety, which acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in a carboxylic acid (COOH) group.[1] This terminal functional group allows for the covalent attachment of a ligand for a target protein of interest, thereby forming a heterobifunctional PROTAC.

PROTACs are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. The this compound molecule represents a key component in this elegant therapeutic strategy. Understanding its physicochemical properties is paramount for the rational design, synthesis, and optimization of effective PROTAC degraders.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for predicting the molecule's behavior in biological systems, including its solubility, permeability, and potential for forming stable conjugates.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₉N₃O₈ | ChemScene |

| Molecular Weight | 463.48 g/mol | ChemScene |

| CAS Number | 2803819-65-8 | ChemScene |

| Appearance | Yellow to brown oil | MedChemExpress |

| Solubility in DMSO | 30 mg/mL (64.73 mM) | MedChemExpress |

| Storage Conditions | -20°C, sealed, away from moisture | ChemScene |

| Calculated logP (XLogP3) | ~ -0.5 (Estimated) | PubChem (Analog) |

| Predicted pKa (Carboxylic Acid) | ~ 4.5 - 5.0 (Estimated) | N/A |

Experimental Protocols

The following sections detail standardized experimental protocols for the determination of key physicochemical parameters. These methods can be adapted for the specific analysis of this compound.

Determination of pKa by Potentiometric Titration

The pKa of the terminal carboxylic acid can be determined using potentiometric titration, which involves monitoring the pH of a solution as a titrant of known concentration is added.

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

Potassium Chloride (KCl) for maintaining ionic strength

-

0.1 M Hydrochloric Acid (HCl) for initial pH adjustment

Procedure:

-

Sample Preparation: Prepare a solution of this compound in deionized water at a known concentration (e.g., 1 mM). To ensure complete dissolution, a small amount of a co-solvent like DMSO may be used, though its effect on the pKa should be considered.

-

Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.

-

Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using 0.1 M HCl to ensure the carboxylic acid is fully protonated.

-

Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments of the titrant.

-

Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized. This corresponds to the inflection point of the titration curve.[3][4][5]

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and a reliable technique for its determination.[6][7][8][9]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or phosphate-buffered saline (PBS) at a defined pH (e.g., 7.4), pre-saturated with n-octanol

-

Separatory funnels or vials

-

Shaker or vortex mixer

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: In a separatory funnel or vial, add a known volume of the n-octanol and the aqueous sample solution.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.

-

Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Context and Experimental Workflows

This compound is a key component in the construction of PROTACs that leverage the Cereblon E3 ligase to induce targeted protein degradation via the ubiquitin-proteasome system.

Cereblon-Mediated Ubiquitin-Proteasome Signaling Pathway

The following diagram illustrates the mechanism of action for a PROTAC utilizing a Cereblon-binding moiety.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

The efficacy of a PROTAC synthesized using this compound is typically evaluated through a series of in vitro experiments. A standard workflow is depicted below.

Caption: Experimental workflow for evaluating PROTAC efficacy.

A key experimental technique in this workflow is the Western Blot, used to quantify the degradation of the target protein.

Western Blot Protocol Outline:

-

Cell Treatment: Plate cells expressing the target protein and treat with varying concentrations of the PROTAC for different time points.

-

Cell Lysis: Harvest the cells and lyse them to release the cellular proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for the subsequent steps.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of protein degradation relative to a loading control (e.g., GAPDH or β-actin).[10][11][12][13]

Conclusion

This compound is a well-defined chemical entity with physicochemical properties that make it a valuable tool in the development of PROTACs. Its Cereblon-binding moiety, flexible PEG linker, and terminal carboxylic acid for conjugation provide a versatile platform for the synthesis of potent and selective protein degraders. The data and protocols presented in this guide offer a foundational resource for researchers working to advance the field of targeted protein degradation. A thorough understanding and experimental determination of its physicochemical properties are essential for the successful design and application of novel therapeutics based on this technology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glutarimide-Isoindolinone-NH-PEG4-COOH | C24H33N3O9 | CID 162642718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. selvita.com [selvita.com]

- 13. rsc.org [rsc.org]

Navigating the Physicochemical Landscape of Glutarimide-Isoindolinone-NH-PEG3-COOH: A Technical Guide to Solubility and Stability in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of targeted protein degradation has introduced a new class of molecules, including bifunctional degraders and molecular glues, that are revolutionizing therapeutic strategies. A key component in many of these molecules is the cereblon (CRBN) E3 ligase ligand, often based on thalidomide (B1683933) or its analogs, connected via a linker to a protein-targeting moiety. "Glutarimide-Isoindolinone-NH-PEG3-COOH" represents a fundamental building block in this technology, incorporating a glutarimide-isoindolinone core for CRBN binding and a PEG3-COOH linker for conjugation. Understanding the solubility and stability of this and similar molecules in physiologically relevant conditions is paramount for the successful development of novel therapeutics.

This technical guide provides an in-depth overview of the core physicochemical properties of this compound and its derivatives. While specific quantitative data for this exact molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs, such as thalidomide, pomalidomide, and various PROTACs, to provide a robust framework for researchers. We will delve into the anticipated solubility and stability characteristics in common biological buffers, present detailed experimental protocols for their assessment, and visualize key concepts and workflows.

Core Physicochemical Properties and Anticipated Behavior

The structure of this compound suggests a molecule with inherent challenges and advantages regarding its behavior in aqueous biological media. The glutarimide (B196013) and isoindolinone rings are largely hydrophobic, which can contribute to low aqueous solubility. Conversely, the polyethylene (B3416737) glycol (PEG) linker is known to enhance hydrophilicity and can improve solubility.[] The terminal carboxylic acid provides a handle for further conjugation and can exist in an ionized state depending on the pH of the buffer, which will also influence solubility.

Table 1: Summary of Anticipated Physicochemical Properties

| Property | Anticipated Characteristic | Rationale |

| Aqueous Solubility | Low to moderate, pH-dependent. | The hydrophobic core limits solubility, while the PEG linker and ionizable carboxyl group can enhance it, particularly at neutral to alkaline pH. |

| Stability | Susceptible to hydrolysis, particularly at neutral to alkaline pH. | The glutarimide and phthalimide/isoindolinone rings are known to be hydrolytically labile.[2] The rate of hydrolysis is expected to increase with rising pH.[2] |

| Potential Degradation Pathways | Hydrolysis of the glutarimide and/or isoindolinone rings. | Cleavage of the amide bonds within these ring systems is a primary degradation route for thalidomide and its analogs.[2] |

Experimental Protocols for Solubility and Stability Assessment

Accurate determination of solubility and stability is crucial for interpreting biological data and developing viable drug candidates. Below are detailed methodologies for key experiments.

Kinetic Solubility Assay in Phosphate-Buffered Saline (PBS)

This assay provides a high-throughput method to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Protocol:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

-

Preparation of Buffer: Use phosphate-buffered saline (PBS) at a physiologically relevant pH, typically 7.4.

-

Assay Procedure:

-

Add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of PBS (e.g., 98 µL) in a microplate well to achieve the desired final concentration.

-

Mix thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5-2 hours) to allow for precipitation of the compound that is beyond its solubility limit.[3]

-

After incubation, separate the precipitated material from the soluble fraction by filtration or centrifugation.

-

-

Quantification: Analyze the concentration of the compound in the filtrate/supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS.[4]

-

Data Analysis: The measured concentration represents the kinetic solubility of the compound under the tested conditions.

Chemical Stability Assessment in Cell Culture Media

This protocol evaluates the stability of a compound in a complex biological medium over time.

Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent like DMSO.

-

Spiking the Media: Dilute the stock solution into pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS) to the desired final concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.[5]

-

Time-Course Incubation: Incubate the spiked media in a sterile container at 37°C in a 5% CO2 incubator.

-

Sampling: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The T=0 sample should be taken immediately after spiking.[6]

-

Sample Processing: To quench any potential enzymatic activity and precipitate proteins, add a cold organic solvent (e.g., acetonitrile) to the collected aliquots.[5] Vortex and centrifuge to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method. This method is highly sensitive and specific for quantifying small molecules in complex biological matrices.[6]

-

Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration. This data can be used to determine the half-life of the compound in the cell culture medium.

Visualization of Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate important pathways and experimental processes.

Caption: Workflow for assessing compound stability in cell culture media.

Caption: Potential hydrolytic degradation pathways.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using Glutarimide-Isoindolinone-NH-PEG3-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A PROTAC consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This innovative approach offers the potential to target proteins previously considered "undruggable."

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing Glutarimide-Isoindolinone-NH-PEG3-COOH , a pre-synthesized E3 ligase ligand-linker conjugate. This conjugate incorporates a glutarimide-isoindolinone moiety, a well-established ligand for the Cereblon (CRBN) E3 ligase, connected to a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in a carboxylic acid. The carboxylic acid serves as a versatile chemical handle for conjugation to a POI ligand, typically via an amide bond formation with a primary or secondary amine on the POI ligand.

The PEG3 linker offers a balance of flexibility and length, which is crucial for facilitating the formation of a stable and productive ternary complex between the POI, the PROTAC, and the CRBN E3 ligase.[1][2] This ternary complex formation is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.

Data Presentation

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved). The following tables provide a summary of representative quantitative data for CRBN-recruiting PROTACs with PEG linkers, illustrating the impact of linker length and composition on degradation efficiency.

Table 1: Representative Degradation Data for CRBN-Recruiting PROTACs

| PROTAC | Target Protein | Cell Line | Linker | DC50 (nM) | Dmax (%) |

| PROTAC A | Protein X | Cancer Cell Line 1 | PEG3 | 50 | >90 |

| PROTAC B | Protein Y | Cancer Cell Line 2 | PEG3 | 120 | 85 |

| PROTAC C | Protein Z | Neurological Cell Line | PEG2 | 250 | 75 |

| PROTAC D | Protein Z | Neurological Cell Line | PEG4 | 80 | >95 |

Note: The data presented in this table is a compilation of representative values from various studies and is intended for illustrative purposes.

Table 2: Biophysical Parameters of Ternary Complex Formation

| PROTAC | Ternary Complex | Cooperativity (α) | Half-life (s) |

| PROTAC A | POI-X : PROTAC-A : CRBN | 15 | 150 |

| PROTAC B | POI-Y : PROTAC-B : CRBN | 8 | 95 |

| PROTAC D | POI-Z : PROTAC-D : CRBN | 25 | 210 |

Note: Cooperativity (α) is a measure of the favorable interaction between the POI and the E3 ligase upon binding of the PROTAC. A higher α value indicates a more stable ternary complex.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Bond Coupling

This protocol describes the conjugation of the this compound linker to a POI ligand containing a primary or secondary amine using EDC/NHS chemistry.

Materials:

-

This compound

-

POI ligand with a primary or secondary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

Reverse-phase HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester intermediate. The reaction can be monitored by LC-MS.

-

-

Coupling to the POI Ligand:

-

In a separate flask, dissolve the POI ligand (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the POI ligand solution.

-

Slowly add the activated NHS-ester solution from step 1 to the POI ligand solution.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction with a small amount of water.

-

Dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

-

Protocol 2: In Vitro PROTAC Evaluation - Western Blotting

This protocol outlines the procedure for assessing the degradation of the target protein in a cellular context using Western blotting.

Materials:

-

Cell line expressing the POI

-

Synthesized PROTAC

-

Cell culture medium and supplements

-

DMSO (for stock solution)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Harvest the cell lysates and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane and apply the ECL substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Mandatory Visualization

Caption: Workflow for PROTAC synthesis via amide bond coupling.

Caption: Mechanism of action for a CRBN-recruiting PROTAC.

Caption: The CRL4^CRBN E3 ligase pathway in targeted degradation.

References

Application Notes and Protocols for Glutarimide-Isoindolinone-NH-PEG3-COOH in Cancer Research

For Research Use Only.

Introduction

Glutarimide-Isoindolinone-NH-PEG3-COOH is a high-purity E3 ligase ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates a glutarimide-isoindolinone moiety, which serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[3] The molecule is conjugated to a flexible three-unit polyethylene (B3416737) glycol (PEG3) linker, terminating in a carboxylic acid group (COOH) for covalent attachment to a target protein ligand.

PROTACs are heterobifunctional molecules that function by recruiting a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1][3] This technology represents a paradigm shift in pharmacology, moving from target inhibition to targeted protein elimination. It offers the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance.[4][5] The this compound conjugate is a versatile building block for creating novel PROTACs for cancer research and drug development.

Principle of Action

A PROTAC synthesized using this compound operates through a catalytic mechanism. The glutarimide-isoindolinone head binds to CRBN, while the other end of the PROTAC, featuring a warhead specific to a protein of interest (POI), binds to the target cancer-associated protein. This binding event forms a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase. The formation of this complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation.

Hypothetical Application: Targeting BRD4 in Acute Myeloid Leukemia

To illustrate the application of this compound, we describe a hypothetical PROTAC, herein named BRD4-Degrader-1 , designed to target the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a well-established therapeutic target in acute myeloid leukemia (AML). BRD4-Degrader-1 is synthesized by conjugating the this compound with JQ1, a known BRD4 inhibitor.

Quantitative Data Summary

The following tables summarize hypothetical but representative data for the biological activity of BRD4-Degrader-1 in MV4-11, a human AML cell line.

Table 1: In Vitro Degradation and Proliferation Inhibition

| Compound | Cell Line | DC50 (nM)a | Dmax (%)b | IC50 (nM)c |

| BRD4-Degrader-1 | MV4-11 | 8.5 | >95 | 12.3 |

| JQ1 (Warhead only) | MV4-11 | N/A | N/A | 150.7 |

| This compound | MV4-11 | N/A | N/A | >10,000 |

a DC50: Concentration required to induce 50% degradation of the target protein. b Dmax: Maximum percentage of target protein degradation observed. c IC50: Concentration required to inhibit 50% of cell proliferation.

Table 2: Time-Dependent Degradation of BRD4

| Treatment Time (hours) | BRD4 Protein Level (%) (vs. Vehicle) |

| 0 | 100 |

| 2 | 65 |

| 4 | 38 |

| 8 | 15 |

| 16 | <5 |

| 24 | <5 |

Cells were treated with 50 nM BRD4-Degrader-1.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

-

Cell Line Maintenance: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.